molecular formula C26H31N5O3S B2431633 N-(3-chlorophenyl)-3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]propanamide CAS No. 1216931-08-6

N-(3-chlorophenyl)-3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]propanamide

Cat. No.: B2431633
CAS No.: 1216931-08-6
M. Wt: 493.63
InChI Key: IZHUZYTVZIPQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]propanamide is a useful research compound. Its molecular formula is C26H31N5O3S and its molecular weight is 493.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity and Molecular Docking Study The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized and studied for its antiproliferative activity. It showed promising anticancer activity against various cancer cell lines, including human colon cancer cell line HT-29, human lung adenocarcinoma cell line A549, and human gastric cancer cell line MKN45. The molecular docking studies suggested that this compound might inhibit PDB:3D15, indicating its potential mechanism of action against cancer cells. This research highlights the compound's potential in cancer treatment through specific molecular interactions (Huang et al., 2020).

Synthesis and Heterocyclic Chemistry A novel synthetic strategy for heterocyclic ring systems like 4-chlorothieno[3,2-d]pyrimidine was described, focusing on minimizing the use of toxic reagents and simplifying aftertreatment. This research contributes to the field of organic chemistry by providing a safer and more efficient method for synthesizing heterocyclic compounds, which are crucial in drug development and other areas of chemical research (Cai Dejiao, 2011).

Herbicidal Activity The compound N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide was synthesized and found to have effective herbicidal activity. This research opens up new possibilities for the development of herbicides based on the thieno[3,2-d]pyrimidine skeleton, offering potential for agricultural applications (Liu et al., 2008).

Antimicrobial and Anti-inflammatory Agents Thienopyrimidine derivatives have been prepared and tested as antimicrobial and anti-inflammatory agents. These compounds showed remarkable activity against fungi, bacteria, and inflammation, indicating their potential as therapeutic agents in treating infections and inflammatory conditions (Tolba et al., 2018).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3S/c1-18-5-6-19(2)22(15-18)30-11-13-31(14-12-30)25-26(28-10-9-27-25)35-17-24(32)29-21-8-7-20(33-3)16-23(21)34-4/h5-10,15-16H,11-14,17H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHUZYTVZIPQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.